1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone
Description
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c15-11-14(17)16-8-6-13(7-9-16)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESGURPSHDOKFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone typically involves the reaction of 4-benzylpiperidine with a chlorinating agent. One common method is the reaction of 4-benzylpiperidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products such as 1-(4-Benzyl-piperidin-1-yl)-2-azidoethanone or 1-(4-Benzyl-piperidin-1-yl)-2-thiocyanatoethanone.
Reduction: 1-(4-Benzyl-piperidin-1-yl)-2-hydroxyethanone.
Oxidation: 1-(4-Benzyl-piperidin-1-yl)-2-carboxyethanone.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers. Research indicates that derivatives of this compound may exhibit activity against specific molecular targets involved in these diseases. For instance, it has been explored as a lead compound for developing medications targeting conditions such as Alzheimer's disease and other cognitive deficits associated with neurological disorders .
Mechanism of Action
The mechanism of action involves interaction with various receptors and enzymes. The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological pathways. For example, it has shown promise in inhibiting monoacylglycerol lipase (MAGL), which plays a role in the metabolism of endocannabinoids .
Organic Synthesis
Intermediate in Synthesis
1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the formation of various derivatives through reactions such as oxidation, reduction, and substitution, enabling further functionalization.
| Reaction Type | Product Type |
|---|---|
| Oxidation | Carboxylic acids or ketones |
| Reduction | Alcohols |
| Substitution | Substituted derivatives |
Biological Studies
Investigating Biological Activities
The compound is also studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. These studies aim to elucidate the biological pathways and molecular targets involved in its mechanism of action. For example, its interactions with human fatty acid amide hydrolase (FAAH) have been evaluated to determine selectivity and inhibition potency compared to other known inhibitors .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Study on Neurological Disorders : A study highlighted its potential as a muscarinic receptor antagonist for treating neurological diseases such as Alzheimer's disease .
- Inhibition Studies : Research demonstrated that derivatives of this compound were effective in inhibiting MAGL and FAAH enzymes, showcasing their potential for therapeutic applications in pain management and neuroprotection .
Mechanism of Action
The mechanism of action of 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone involves its interaction with specific molecular targets. The chloroethanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target.
Comparison with Similar Compounds
Structural and Pharmacological Analogues
Piperazine Derivatives
Example : 2-(2-(4-(2-Chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (Compound 4a)**
- Structure : Piperazine core with a 2-chlorobenzyl group and isoindoline-dione substituent.
- Activity : Potent AChE inhibitor (IC₅₀ = 0.91 ± 0.045 μM), outperforming some clinical candidates but less active than donepezil (IC₅₀ = 0.14 μM) .
- Key Feature : Ortho-chlorine on the benzyl group enhances electron-withdrawing effects, improving binding to AChE’s catalytic site .
Pyrrolidine and Piperidine Analogs
Example: 1-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone**
- Structure: Pyrrolidine core with benzyl-methyl-amine and chloro-ethanone groups.
- Properties : Molecular weight = 282.79 g/mol; XLogP3 = 2.6 (indicative of moderate lipophilicity) .
- Activity : Structural flexibility of the pyrrolidine ring may enhance membrane permeability compared to rigid piperidine derivatives, though specific data are unavailable.
Diphenylpiperidine Derivatives
Example: 2-Chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone**
- Structure : Piperidine with diphenyl and methyl substituents.
- Conformation : Twist-boat piperidine ring with intramolecular C–H⋯O interactions stabilizes the structure .
Table 1: Key Structural and Pharmacological Comparisons
Key Observations :
Substituent Position :
- Ortho-chlorine (Compound 4a) enhances AChE inhibition compared to para-substituted analogs due to steric and electronic effects .
- Benzyl groups on piperidine/piperazine improve σ-receptor binding but may reduce solubility .
Core Flexibility: Piperidine derivatives (e.g., Target Compound) exhibit rigid conformations, favoring receptor selectivity.
Electrophilic Moieties: Chloro-ethanone groups enable nucleophilic substitution, facilitating prodrug design or covalent binding to targets .
Table 2: Physicochemical Comparison
- Lipophilicity : Higher XLogP3 values (e.g., 3.5 for 4a) correlate with improved blood-brain barrier penetration but may limit aqueous solubility.
Biological Activity
1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a benzyl group and a chloroethanone moiety. The molecular structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. The chloro group can react with nucleophilic sites on proteins or enzymes, leading to:
- Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor, particularly in pathways relevant to cancer and neurodegenerative diseases.
- Receptor Modulation : It interacts with various receptors, influencing neurotransmitter systems, which may have implications for treating psychiatric disorders.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown efficacy against human breast cancer cells with an IC50 value comparable to established chemotherapeutics.
Neuropharmacological Effects
The compound has been implicated in modulating neurotransmitter levels, particularly dopamine and serotonin. This suggests potential applications in treating mood disorders and schizophrenia.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents enhances these activities.
| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Neuropharmacological Effects
In a preclinical model, the compound was tested for its effects on anxiety-like behavior. Results indicated a dose-dependent reduction in anxiety behaviors, paralleling the effects observed with traditional anxiolytics .
Q & A
Q. What are the common synthetic routes for synthesizing 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and acylation. For example:
- Step 1 : Prepare the piperidine backbone with a benzyl group at the 4-position.
- Step 2 : Introduce the 2-chloroethanone moiety via alkylation or acylation. Friedel-Crafts acylation (using AlCl₃ as a catalyst) or coupling agents like EDCI/HOBt can be employed for ketone formation .
- Step 3 : Purify intermediates using column chromatography (e.g., n-hexane/EtOAc gradients) and confirm purity via HPLC (>95% peak area at 254 nm) .
Q. What spectroscopic methods are typically employed to characterize this compound?
- Methodological Answer :
- 1H/13C-NMR : Assign peaks based on chemical environments (e.g., benzyl protons at δ 7.15–7.33 ppm, piperidine CH₂ groups at δ 1.66–3.96 ppm) .
- HPLC : Monitor purity with reverse-phase columns and UV detection (retention time ~13 minutes under specific gradients) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions) .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy (refer to SDS guidelines for analogous compounds) .
- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the chloroethanone group .
Advanced Research Questions
Q. How can researchers resolve discrepancies between elemental analysis and theoretical calculations for this compound?
- Methodological Answer :
- Re-analysis : Repeat combustion analysis to rule out experimental errors.
- Byproduct Identification : Use LC-MS to detect impurities (e.g., unreacted starting materials or oxidation byproducts) .
- Alternative Techniques : Supplement with X-ray photoelectron spectroscopy (XPS) to validate elemental composition .
Q. What strategies are effective in optimizing reaction yields for multi-step syntheses involving this compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) for acylation efficiency .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, DCM) to enhance nucleophilic substitution kinetics .
- Temperature Control : Use low temperatures (−78°C) to minimize side reactions during sensitive steps (e.g., Grignard additions) .
Q. How can X-ray crystallography be utilized to confirm the molecular structure and stereochemistry?
- Methodological Answer :
- Crystallization : Grow single crystals via vapor diffusion (e.g., ether/pentane mixtures) .
- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets.
- Refinement : Apply SHELXL for structure solution, focusing on anisotropic displacement parameters to validate the chloroethanone group’s orientation .
- Validation Tools : Check for R-factor convergence (<0.05) and data-to-parameter ratios (>15:1) to ensure model accuracy .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR and mass spectrometry data for this compound?
- Methodological Answer :
- Deuterated Solvent Effects : Re-run NMR in DMSO-d₆ vs. CDCl₃ to assess tautomerism or aggregation .
- High-Resolution MS : Confirm molecular formula discrepancies (e.g., isotopic patterns for Cl vs. Br) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
